molecular formula C10H16N2O B13631014 2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol

2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol

Cat. No.: B13631014
M. Wt: 180.25 g/mol
InChI Key: BOOPMAZTXMKSQG-UHFFFAOYSA-N
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Description

2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol is a compound that features a cyclobutane ring substituted with a 2-(1-methyl-1H-pyrazol-5-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-(1-methyl-1H-pyrazol-5-yl)ethanol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-pyrazol-5-yl)ethanol: A precursor in the synthesis of the target compound.

    Cyclobutanone: Another precursor used in the synthesis.

    1-methyl-1H-pyrazole: A related compound with similar structural features.

Uniqueness

2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-[2-(2-methylpyrazol-3-yl)ethyl]cyclobutan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12-9(6-7-11-12)4-2-8-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3

InChI Key

BOOPMAZTXMKSQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CCC2CCC2O

Origin of Product

United States

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